molecular formula C9H9N5O B3359481 6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide CAS No. 85839-77-6

6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide

Cat. No.: B3359481
CAS No.: 85839-77-6
M. Wt: 203.2 g/mol
InChI Key: VWUMKZHKSRNZOS-UHFFFAOYSA-N
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Description

6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications . This compound, with its unique structure, has garnered interest in scientific research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridazine derivatives .

Properties

IUPAC Name

6-amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-4-2-6-7(14-13-4)3-5(9(11)15)8(10)12-6/h2-3H,1H3,(H2,10,12)(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUMKZHKSRNZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C(=N2)N)C(=O)N)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517734
Record name 6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85839-77-6
Record name 6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide
Reactant of Route 2
6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide
Reactant of Route 3
6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide
Reactant of Route 4
6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide
Reactant of Route 5
6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide
Reactant of Route 6
6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide

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